molecular formula C8H8N4 B6151531 4-(2H-1,2,3-triazol-4-yl)aniline CAS No. 937691-76-4

4-(2H-1,2,3-triazol-4-yl)aniline

Cat. No.: B6151531
CAS No.: 937691-76-4
M. Wt: 160.2
InChI Key:
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Description

4-(2H-1,2,3-triazol-4-yl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2H-1,2,3-triazol-4-yl)aniline typically involves the use of “click” chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of azides and alkynes to form 1,2,3-triazoles. The process can be carried out in aqueous or organic solvents, often using copper(I) catalysts to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the triazole ring or the aniline moiety.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the aniline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce various functional groups onto the aniline ring, enhancing the compound’s chemical diversity .

Scientific Research Applications

4-(2H-1,2,3-triazol-4-yl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly as an enzyme inhibitor.

    Industry: It is used in the development of dyes, agrochemicals, and corrosion inhibitors

Mechanism of Action

The mechanism of action of 4-(2H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of enzymes, blocking their activity. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the enzyme’s active site, leading to inhibition. This mechanism is crucial in its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.

    Tetrazole: Contains an additional nitrogen atom in the ring, leading to different reactivity and applications.

    Imidazole: A five-membered ring with two nitrogen atoms, used in various pharmaceutical applications.

Uniqueness

4-(2H-1,2,3-triazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

937691-76-4

Molecular Formula

C8H8N4

Molecular Weight

160.2

Purity

95

Origin of Product

United States

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